1-Cyanobiguanide
Overview
Description
1-Cyanobiguanide, also known as imidodicarbonimidic diamide, N-cyano-, is a heterocyclic organic compound with the molecular formula C₃H₆N₆. It is a derivative of biguanide, featuring a cyano group attached to the biguanide structure. This compound is known for its stability and solubility in aqueous media, making it a valuable substance in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyanobiguanide can be synthesized through the guanylation of amines with cyanamide. This reaction typically proceeds in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method involves the addition of amines to cyanoguanidine derivatives .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale guanylation processes, utilizing efficient catalysts such as lanthanide amides or ytterbium triflate. These catalysts facilitate the addition of amines to carbodiimides under solvent-free conditions, providing high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Cyanobiguanide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions with different nucleophiles can produce a variety of substituted biguanides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic conditions.
Major Products Formed: The major products formed from these reactions include substituted biguanides, amine derivatives, and various oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Cyanobiguanide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-cyanobiguanide involves its interaction with molecular targets such as enzymes and receptors. It can form stable complexes with metal ions, influencing various biochemical pathways. The compound’s ability to chelate metal ions and form hydrogen bonds plays a crucial role in its biological and chemical activities .
Comparison with Similar Compounds
Biguanide: A parent compound with similar structure but without the cyano group.
Metformin: A well-known antidiabetic drug derived from biguanide.
Chlorhexidine: An antiseptic compound with a biguanide structure.
Uniqueness: 1-Cyanobiguanide stands out due to its cyano group, which enhances its reactivity and solubility. This unique feature allows it to participate in a broader range of chemical reactions and applications compared to its analogs .
Properties
IUPAC Name |
2-cyano-1-(diaminomethylidene)guanidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N6/c4-1-8-3(7)9-2(5)6/h(H6,5,6,7,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMLAARMPRFEIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)N=C(N)N=C(N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N6 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062751 | |
Record name | Imidodicarbonimidic diamide, N-cyano- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.12 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2978-35-0 | |
Record name | N-Cyanoimidodicarbonimidic diamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2978-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidodicarbonimidic diamide, N-cyano- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002978350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidodicarbonimidic diamide, N-cyano- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Imidodicarbonimidic diamide, N-cyano- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyanobiguanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.117 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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